molecular formula C17H13BrCl2N4S B4113862 N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea

Cat. No. B4113862
M. Wt: 456.2 g/mol
InChI Key: YOELRKBQESVSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been the subject of numerous studies in recent years. In

Mechanism of Action

The mechanism of action of N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea is not yet fully understood. However, it has been shown to inhibit the activity of several protein kinases, including JAK2 and FLT3. This inhibition leads to downstream effects on various signaling pathways, ultimately resulting in the observed anti-inflammatory, anti-cancer, and anti-viral effects.
Biochemical and Physiological Effects:
N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea has been shown to have antiviral activity against several viruses, including influenza A and B viruses.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea in lab experiments is its high potency and selectivity. This compound has been shown to be effective at low concentrations, making it a cost-effective tool compound for biological assays. However, one limitation of this compound is its potential toxicity. Careful handling and disposal of N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea is necessary to prevent harm to researchers and the environment.

Future Directions

There are several potential future directions for research involving N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea and to identify additional protein kinases that are inhibited by this compound. Finally, the potential for N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea to be used in combination with other drugs for enhanced therapeutic efficacy should be explored.
In conclusion, N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea is a promising compound with potential applications in scientific research. Its unique properties make it an attractive candidate for drug development, and its high potency and selectivity make it a valuable tool compound for biological assays. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in various fields.

Scientific Research Applications

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea has been widely used in scientific research for its potential applications in various fields. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it an attractive candidate for drug development. Additionally, N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea has been used as a tool compound in a variety of biological assays, including protein kinase inhibition assays and cell-based assays.

properties

IUPAC Name

1-[1-[(4-bromophenyl)methyl]pyrazol-3-yl]-3-(2,5-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrCl2N4S/c18-12-3-1-11(2-4-12)10-24-8-7-16(23-24)22-17(25)21-15-9-13(19)5-6-14(15)20/h1-9H,10H2,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOELRKBQESVSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)NC(=S)NC3=C(C=CC(=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrCl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-3-(2,5-dichlorophenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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